molecular formula C14H12N2 B14112314 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline

1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline

Cat. No.: B14112314
M. Wt: 208.26 g/mol
InChI Key: WLVPGIHBCXXMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isoquinoline derivatives with pyrrole derivatives in the presence of a catalyst. The reaction conditions often include the use of solvents like toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce dihydroisoquinoline derivatives .

Scientific Research Applications

1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methyl-1H-pyrrol-2-yl)isoquinoline is unique due to the presence of both isoquinoline and pyrrole rings, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(1-methylpyrrol-2-yl)isoquinoline

InChI

InChI=1S/C14H12N2/c1-16-10-4-7-13(16)14-12-6-3-2-5-11(12)8-9-15-14/h2-10H,1H3

InChI Key

WLVPGIHBCXXMTO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=NC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.